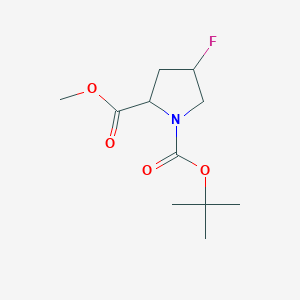
(2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrrolidine ring and a tert-butoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the fluoropyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine derivative with a fluorinating agent under controlled conditions. The tert-butoxycarbonyl group is then introduced through a subsequent reaction, often involving tert-butyl chloroformate and a base such as triethylamine. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance binding affinity to certain enzymes or receptors, influencing their activity. The tert-butoxycarbonyl group can also play a role in modulating the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(2S,4S)-1-TERT-BUTYL 2-METHYL 4-FLUOROPYRROLIDINE-1,2-DICARBOXYLATE can be compared with other fluorinated pyrrolidine derivatives. Similar compounds include:
Methyl1-tert-butoxycarbonyl-4-chloropyrrolidine-2-carboxylate: This compound has a chlorine atom instead of fluorine, which can alter its reactivity and binding properties.
Methyl1-tert-butoxycarbonyl-4-bromopyrrolidine-2-carboxylate: The presence of a bromine atom can lead to different chemical and biological behaviors compared to the fluorinated derivative.
Propiedades
Fórmula molecular |
C11H18FNO4 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 4-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
METPQQHVRNLTRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















